![molecular formula C11H13BrO B1337885 6-Bromo-4,4-dimethylchroman CAS No. 1027915-16-7](/img/structure/B1337885.png)
6-Bromo-4,4-dimethylchroman
Overview
Description
“6-Bromo-4,4-dimethylchroman” is a chemical compound with the molecular formula C11H13BrO . It is structurally related to chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of “6-Bromo-4,4-dimethylchroman” has been reported in a one-pot process from bromobenzene . The synthesis involves three steps, where the byproducts from the first two steps are used as catalysts in the third step . This approach is considered low in consumption and pollution .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4,4-dimethylchroman” consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B) . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-4,4-dimethylchroman” include a density of 1.4±0.1 g/cm3, a boiling point of 307.5±41.0 °C at 760 mmHg, and a flash point of 139.8±27.6 °C . It also has a molar refractivity of 63.6±0.3 cm3 .
Scientific Research Applications
Medicinal Chemistry: Synthesis of Tazarotene
6-Bromo-4,4-dimethylchroman: is a crucial intermediate in the synthesis of tazarotene , a topical retinoid used to treat psoriasis and acne . The compound’s structure allows for the addition of specific functional groups that are essential for the retinoid activity of tazarotene.
Development of SSRT5 Antagonists
Researchers utilize 6-Bromo-4,4-dimethylchroman in the development of SSRT5 antagonists . These antagonists are studied for their potential therapeutic effects in treating disorders such as anxiety and depression, where serotonin regulation plays a key role.
RAR-γ Retinoid Receptor Research
This compound serves as an intermediate in the preparation of agents targeting the RAR-γ retinoid receptors . These receptors are involved in regulating cell growth and differentiation, making them significant in cancer research and dermatology.
One-Pot Synthesis Methodology
The one-pot synthesis method starting from bromobenzene, involving chlorosulfonation, reduction, etherization, and cyclization, represents a significant advancement in chemical synthesis techniques . This method is noted for its efficiency and reduced environmental impact.
Alzheimer’s Disease: Binding Affinity Studies
Derivatives of 6-Bromo-4,4-dimethylchroman have shown high binding affinities to Aβ plaques , which are characteristic of Alzheimer’s disease. This suggests potential applications in designing diagnostic agents or therapeutic interventions.
Environmental Chemistry: Low Pollution Synthesis
The synthesis process of 6-Bromo-4,4-dimethylchroman is highlighted for its low consumption and low pollution . This aligns with the growing need for environmentally sustainable practices in chemical manufacturing.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,4-dimethylchroman | |
CAS RN |
1027915-16-7 | |
Record name | 6-bromo-4,4-dimethyl-chroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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